2-Chloro-7-methoxy-6-nitroquinazoline
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Overview
Description
2-Chloro-7-methoxy-6-nitroquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . This compound, in particular, has been studied for its potential use in medicinal chemistry, especially in the development of anticancer agents .
Preparation Methods
The synthesis of 2-Chloro-7-methoxy-6-nitroquinazoline typically involves multiple steps, including chlorination and nucleophilic substitution reactions. One efficient synthetic route starts with 7-fluoro-6-nitroquinazolin-4-ol, which undergoes chlorination followed by nucleophilic substitution to yield the target compound . The reaction conditions often involve the use of reagents such as hydrochloric acid and chloro acetonitrile under anhydrous conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for higher yields and purity.
Chemical Reactions Analysis
2-Chloro-7-methoxy-6-nitroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: Common reagents for substitution reactions include nucleophiles like amines or alcohols, which can replace the chlorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline can yield 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to cell signaling pathways and receptor interactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxy-6-nitroquinazoline involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these receptors, the compound can disrupt cell signaling pathways that are crucial for cell proliferation, differentiation, and survival . This makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
2-Chloro-7-methoxy-6-nitroquinazoline can be compared with other quinazoline derivatives such as:
- N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine
- (E)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
- N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
- N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide
These compounds share structural similarities but differ in their specific substituents, which can influence their biological activity and therapeutic potential. The unique combination of functional groups in this compound contributes to its distinct properties and applications.
Properties
Molecular Formula |
C9H6ClN3O3 |
---|---|
Molecular Weight |
239.61 g/mol |
IUPAC Name |
2-chloro-7-methoxy-6-nitroquinazoline |
InChI |
InChI=1S/C9H6ClN3O3/c1-16-8-3-6-5(2-7(8)13(14)15)4-11-9(10)12-6/h2-4H,1H3 |
InChI Key |
LJMYGIJNMGLGLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC(=NC2=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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